molecular formula C7H6N2O4 B15231455 2-Hydroxy-6-nitrobenzamide

2-Hydroxy-6-nitrobenzamide

Cat. No.: B15231455
M. Wt: 182.13 g/mol
InChI Key: QMKUYGZFFLTBHK-UHFFFAOYSA-N
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Description

2-Hydroxy-6-nitrobenzamide is an organic compound with the molecular formula C7H6N2O4 It is a derivative of benzamide, characterized by the presence of a hydroxyl group at the second position and a nitro group at the sixth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxy-6-nitrobenzamide can be synthesized through the nitration of 2-hydroxybenzamideThis can be achieved by reacting 2-hydroxybenzamide with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions . The reaction typically proceeds as follows:

2-Hydroxybenzamide+HNO3+H2SO4This compound+H2O\text{2-Hydroxybenzamide} + \text{HNO}_3 + \text{H}_2\text{SO}_4 \rightarrow \text{this compound} + \text{H}_2\text{O} 2-Hydroxybenzamide+HNO3​+H2​SO4​→this compound+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-6-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst, room temperature.

    Substitution: Nucleophiles such as halides, basic conditions.

    Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products Formed

    Reduction: 2-Amino-6-nitrobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: 2-Hydroxy-6-nitrobenzoic acid.

Scientific Research Applications

2-Hydroxy-6-nitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-hydroxy-6-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The hydroxyl group can form hydrogen bonds with target molecules, influencing their activity and stability.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-5-nitrobenzamide: Similar structure but with the nitro group at the fifth position.

    2-Hydroxy-3-nitrobenzamide: Nitro group at the third position.

    2-Hydroxy-4-nitrobenzamide: Nitro group at the fourth position.

Uniqueness

2-Hydroxy-6-nitrobenzamide is unique due to the specific positioning of the nitro and hydroxyl groups, which can influence its reactivity and biological activity. The position of these groups can affect the compound’s ability to interact with specific molecular targets, making it distinct from other nitrobenzamide derivatives.

Properties

IUPAC Name

2-hydroxy-6-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O4/c8-7(11)6-4(9(12)13)2-1-3-5(6)10/h1-3,10H,(H2,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMKUYGZFFLTBHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)C(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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